molecular formula C18H20N2O3 B4763337 3-(benzoylamino)-N-(3-methoxypropyl)benzamide

3-(benzoylamino)-N-(3-methoxypropyl)benzamide

Cat. No. B4763337
M. Wt: 312.4 g/mol
InChI Key: JIKIEICCDZVDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzoylamino)-N-(3-methoxypropyl)benzamide, also known as BPB, is a chemical compound that has been widely studied for its potential applications in scientific research. BPB is a small molecule inhibitor of the protein-protein interaction between FKBP12 and the ryanodine receptor, which is involved in calcium release from the sarcoplasmic reticulum in muscle cells.

Mechanism of Action

3-(benzoylamino)-N-(3-methoxypropyl)benzamide binds to the FKBP12 binding site on the ryanodine receptor, which prevents the binding of FKBP12 to the receptor. This interaction is important for the regulation of calcium release from the sarcoplasmic reticulum in muscle cells. By inhibiting this interaction, 3-(benzoylamino)-N-(3-methoxypropyl)benzamide decreases calcium release and muscle contraction.
Biochemical and Physiological Effects:
3-(benzoylamino)-N-(3-methoxypropyl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-(benzoylamino)-N-(3-methoxypropyl)benzamide inhibits calcium release from the sarcoplasmic reticulum in skeletal and cardiac muscle cells. In vivo studies have shown that 3-(benzoylamino)-N-(3-methoxypropyl)benzamide decreases muscle contraction and reduces blood pressure in animal models. 3-(benzoylamino)-N-(3-methoxypropyl)benzamide has also been shown to have neuroprotective effects in models of ischemic stroke.

Advantages and Limitations for Lab Experiments

3-(benzoylamino)-N-(3-methoxypropyl)benzamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. 3-(benzoylamino)-N-(3-methoxypropyl)benzamide has also been shown to be selective for the FKBP12 binding site on the ryanodine receptor, which reduces off-target effects. However, 3-(benzoylamino)-N-(3-methoxypropyl)benzamide has some limitations as a research tool. It is not a highly potent inhibitor, which may limit its use in some experiments. 3-(benzoylamino)-N-(3-methoxypropyl)benzamide also has limited solubility in aqueous solutions, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for research on 3-(benzoylamino)-N-(3-methoxypropyl)benzamide. One area of interest is the development of more potent inhibitors of the FKBP12-ryanodine receptor interaction. Another area of interest is the use of 3-(benzoylamino)-N-(3-methoxypropyl)benzamide as a tool to study the role of calcium signaling in various physiological processes, such as muscle contraction and neuronal signaling. Finally, 3-(benzoylamino)-N-(3-methoxypropyl)benzamide may have potential therapeutic applications in the treatment of diseases such as hypertension and ischemic stroke, which warrant further investigation.

Scientific Research Applications

3-(benzoylamino)-N-(3-methoxypropyl)benzamide has been widely used as a research tool in the field of calcium signaling and muscle physiology. It has been shown to inhibit the interaction between FKBP12 and the ryanodine receptor, which leads to a decrease in calcium release from the sarcoplasmic reticulum and a decrease in muscle contraction. 3-(benzoylamino)-N-(3-methoxypropyl)benzamide has also been used to study the role of calcium signaling in various physiological processes, such as cardiac function, smooth muscle contraction, and neuronal signaling.

properties

IUPAC Name

3-benzamido-N-(3-methoxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-23-12-6-11-19-17(21)15-9-5-10-16(13-15)20-18(22)14-7-3-2-4-8-14/h2-5,7-10,13H,6,11-12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKIEICCDZVDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzamido-N-(3-methoxypropyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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